4-(1,2-Dimethylindol-3-yl)but-3-en-2-one
Overview
Description
4-(1,2-Dimethylindol-3-yl)but-3-en-2-one is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, making them a “privileged scaffold” in drug discovery
Preparation Methods
The synthesis of 4-(1,2-Dimethylindol-3-yl)but-3-en-2-one can be achieved through several synthetic routes. One common method involves the Fischer indolisation reaction, which is a one-pot, three-component protocol. This method utilizes aryl hydrazines, ketones, and alkyl halides as starting materials . The reaction conditions typically involve the use of microwave irradiation to achieve high yields in a short reaction time . Industrial production methods may vary, but they generally follow similar principles to ensure efficiency and scalability.
Chemical Reactions Analysis
4-(1,2-Dimethylindol-3-yl)but-3-en-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, treatment with trifluoroacetic anhydride can lead to the formation of different products depending on the reaction conditions . Common reagents used in these reactions include trifluoroacetic anhydride and other oxidizing or reducing agents. The major products formed from these reactions can vary, but they often include derivatives with altered functional groups or ring structures .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, indole derivatives, including 4-(1,2-Dimethylindol-3-yl)but-3-en-2-one, have shown potential as biologically active compounds for treating cancer, microbial infections, and other disorders . Additionally, its unique structure makes it valuable in the development of new pharmaceuticals and therapeutic agents .
Mechanism of Action
The mechanism of action of 4-(1,2-Dimethylindol-3-yl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. Indole derivatives are known to interact with various enzymes and receptors in the body, leading to their biological effects . The exact molecular targets and pathways can vary depending on the specific application and the derivative .
Comparison with Similar Compounds
4-(1,2-Dimethylindol-3-yl)but-3-en-2-one can be compared with other indole derivatives, such as 4-(1,2-Dimethylindol-3-yl)butyric acid and 3-(1,2-Dimethylindol-3-yl)propionic acid . These compounds share similar core structures but differ in their functional groups and side chains. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
4-(1,2-dimethylindol-3-yl)but-3-en-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10(16)8-9-12-11(2)15(3)14-7-5-4-6-13(12)14/h4-9H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBXDKHEFVSQBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C=CC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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